

# Application Notes and Protocols for Rhodium Oxide in Electrocatalytic Water Splitting

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Compound of Interest					
Compound Name:	Rhodium oxide				
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### Introduction

The efficient production of hydrogen and oxygen from water through electrocatalytic water splitting is a cornerstone of a sustainable energy future. This process relies on highly active and stable electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). **Rhodium oxide** (Rh<sub>2</sub>O<sub>3</sub>) has emerged as a promising candidate, demonstrating notable activity and stability, particularly for the HER in both acidic and alkaline media. This document provides a detailed overview of the application of **rhodium oxide** in water splitting, including synthesis protocols, electrode preparation, and electrochemical evaluation methods.

# **Electrocatalytic Performance of Rhodium Oxide**

**Rhodium oxide**-based materials have shown competitive performance in both HER and OER. The presence of **rhodium oxide** in composite catalysts, such as Rh-Rh<sub>2</sub>O<sub>3</sub> nanoparticles on a nitrogen-doped carbon support (Rh-Rh<sub>2</sub>O<sub>3</sub>-NPs/C), has been reported to significantly enhance catalytic activity compared to metallic rhodium alone, especially in alkaline conditions.[1]

For the Hydrogen Evolution Reaction (HER), Rh-Rh<sub>2</sub>O<sub>3</sub>-NPs/C has exhibited performance superior to the benchmark commercial Pt/C catalyst in both acidic and alkaline environments. [1] In acidic media (0.5 M H<sub>2</sub>SO<sub>4</sub>), it achieved a current density of 10 mA/cm<sup>2</sup> at a low overpotential of 13 mV with a Tafel slope of 32 mV/dec.[1] In alkaline media (0.1 M KOH), it



required an overpotential of 63 mV to reach the same current density, with a Tafel slope of 70 mV/dec.[1] The enhanced activity in alkaline solution is attributed to the Rh<sub>2</sub>O<sub>3</sub> sites facilitating the adsorptive dissociation of water to form hydrogen intermediates on adjacent Rh sites.[1]

For the Oxygen Evolution Reaction (OER), while data for pure Rh<sub>2</sub>O<sub>3</sub> is less abundant in the reviewed literature, the general understanding of OER on metal oxides provides a framework for its evaluation. The mechanism is complex and involves multiple proton-coupled electron transfer steps. The stability of the catalyst under the harsh oxidative conditions of OER is a critical factor.

The following tables summarize the reported electrocatalytic performance of rhodiumcontaining catalysts.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Rhodium-Based Catalysts

Catalyst	Electrolyte	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
Rh-Rh <sub>2</sub> O <sub>3</sub> -NPs/C	0.5 M H <sub>2</sub> SO <sub>4</sub>	13	32	[1]
Rh-Rh <sub>2</sub> O₃-NPs/C	0.1 M KOH	63	70	[1]

Table 2: Oxygen Evolution Reaction (OER) Performance of Rhodium-Based Catalysts

Catalyst	Electrolyte	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
Data for pure				
Rh₂O₃ is not				
readily available				
in the reviewed				
literature and				
requires further				
investigation.				



# Experimental Protocols Protocol 1: Synthesis of Rhodium Oxide (Rh<sub>2</sub>O<sub>3</sub>) Nanoparticles

This protocol is adapted from a method for producing Rh<sub>2</sub>O<sub>3</sub> nanoparticles using sonication and thermal treatment.[2]

#### Materials:

- Rhodium (II) acetate (Rh<sub>2</sub>(AcO)<sub>4</sub>)
- Sodium hydroxide (NaOH)
- Ethanol
- Linoleic acid (capping agent, optional)
- Deionized water

#### Procedure:

- Prepare a 0.4 M solution of Rhodium (II) acetate in 35 mL of ethanol.
- Prepare a 0.4 M solution of sodium hydroxide in ethanol.
- Add the sodium hydroxide solution to the rhodium (II) acetate solution under stirring to precipitate rhodium hydroxide.
- (Optional) To control particle size, add a specific amount of linoleic acid (e.g., 0.4 mL, 0.8 mL, or 1.2 mL) to the solution.
- Subject the resulting solution to ultrasonic waves for 75 minutes.
- Centrifuge the solution to collect the precipitate.
- Wash the precipitate with deionized water seven times.
- Dry the precipitate in a vacuum oven.



 To convert the rhodium hydroxide to Rhodium (III) Oxide (Rh₂O₃), place the dried powder in a furnace and heat at 450°C for two hours.

# Protocol 2: Preparation of Catalyst Ink and Working Electrode

This protocol describes the preparation of a catalyst ink and its deposition onto a glassy carbon electrode (GCE).

#### Materials:

- Rh<sub>2</sub>O<sub>3</sub> nanoparticles (from Protocol 1)
- Ethanol
- Deionized water
- Nafion® solution (5 wt%)
- Glassy carbon electrode (GCE)

#### Procedure:

- Prepare a catalyst ink by dispersing 1 mg of the Rh<sub>2</sub>O<sub>3</sub> electrocatalyst in a 1 mL mixture of ethanol and deionized water (1:1 volume ratio).
- Add 10 µL of 5 wt% Nafion® solution to the dispersion.
- Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
- Before deposition, polish the glassy carbon electrode with alumina slurry, rinse with deionized water and ethanol, and allow it to dry completely.
- Using a micropipette, drop-cast a small volume (e.g.,  $5~\mu L$ ) of the catalyst ink onto the surface of the GCE.
- Allow the ink to dry at room temperature to form a uniform catalyst layer.



# Protocol 3: Electrochemical Evaluation of Water Splitting Activity

This protocol outlines the procedure for evaluating the HER and OER performance of the prepared Rh<sub>2</sub>O<sub>3</sub> catalyst in a standard three-electrode electrochemical cell.

#### Apparatus and Materials:

- Potentiostat
- Three-electrode electrochemical cell
- Working electrode: Rh<sub>2</sub>O<sub>3</sub>-coated GCE (from Protocol 2)
- · Counter electrode: Platinum wire or graphite rod
- Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
- Electrolyte: 0.5 M H<sub>2</sub>SO<sub>4</sub> (for acidic conditions) or 1.0 M KOH (for alkaline conditions)
- High-purity nitrogen or argon gas

#### Procedure:

- Electrolyte Preparation and Purging: Prepare the desired electrolyte (0.5 M H<sub>2</sub>SO<sub>4</sub> or 1.0 M KOH) and purge with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
- Cell Assembly: Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the deaerated electrolyte.
- Potential Conversion: All measured potentials should be converted to the Reversible
   Hydrogen Electrode (RHE) scale using the following equation: E(RHE) = E(Reference) + E°
   (Reference) + 0.059 × pH
- Linear Sweep Voltammetry (LSV):



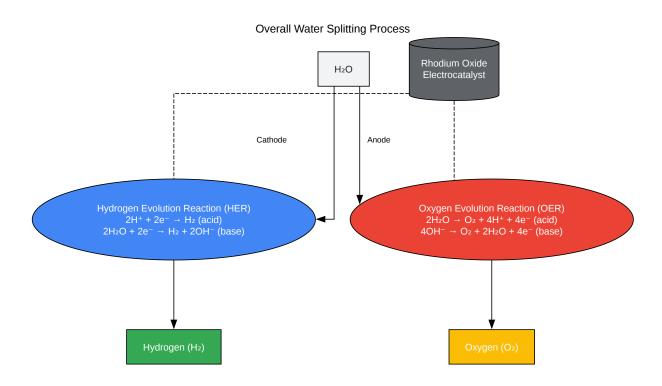
- For HER, perform LSV by sweeping the potential from the open-circuit potential (OCP)
   towards more negative potentials at a scan rate of 5 mV/s.
- For OER, perform LSV by sweeping the potential from the OCP towards more positive potentials at a scan rate of 5 mV/s.
- Record the current density as a function of the applied potential. The overpotential (η) is calculated as the difference between the applied potential (vs. RHE) and the thermodynamic potential for the reaction (0 V for HER, 1.23 V for OER).

#### Tafel Analysis:

- Plot the overpotential (n) versus the logarithm of the current density (log|j|).
- The linear portion of this plot is the Tafel region. The slope of this line is the Tafel slope,
   which provides insight into the reaction mechanism.
- Stability Test (Chronoamperometry):
  - To assess the long-term stability of the catalyst, perform chronoamperometry by holding the working electrode at a constant potential that generates a specific current density (e.g., 10 mA/cm²) for an extended period (e.g., 10 hours).
  - Monitor the current density over time. A stable catalyst will maintain a relatively constant current density.

## **Visualizations**



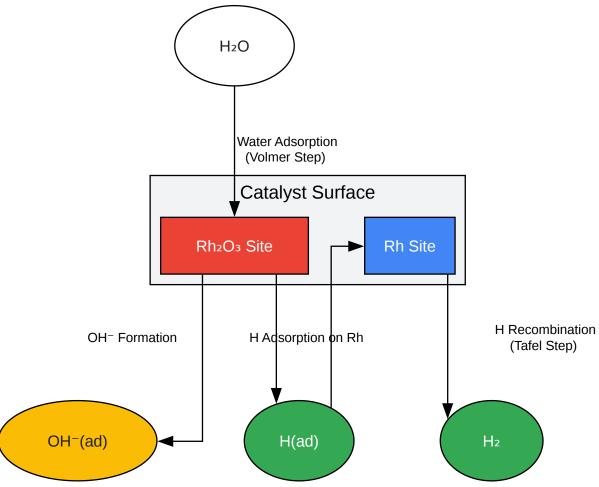


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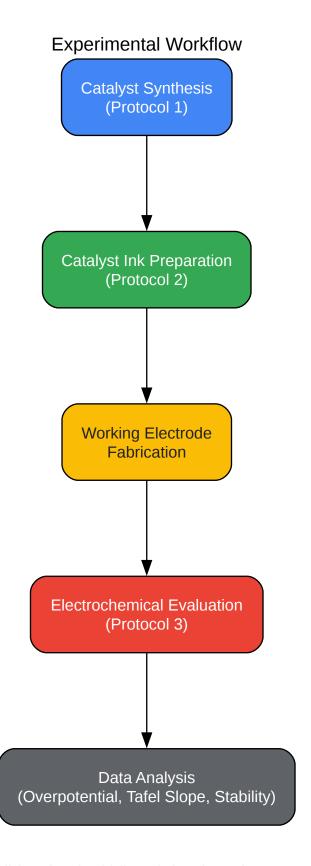
Caption: Overall schematic of the water splitting process.



### HER Mechanism on Rh-Rh2O3 in Alkaline Media







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### References

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